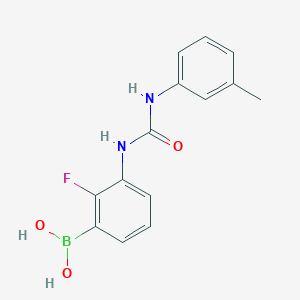![molecular formula C14H18O5 B13986166 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid CAS No. 6951-88-8](/img/structure/B13986166.png)
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid is an organic compound with the molecular formula C14H20O5 It is a derivative of pentanoic acid, featuring an acetyloxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid can be achieved through several methods. One common approach involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable lipase-catalyzed synthesis methods. For example, the synthesis of ®-4-(acetyloxy)pentanoic acid from racemic γ-valerolactone has been reported. This method utilizes lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient route for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The methoxyphenyl group may also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound is a precursor in the synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid and shares similar structural features.
®-4-(acetyloxy)pentanoic acid: Another acetyloxy derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6951-88-8 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
5-(4-acetyloxy-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H18O5/c1-10(15)19-12-8-7-11(9-13(12)18-2)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
OBYSHHWEPBSEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


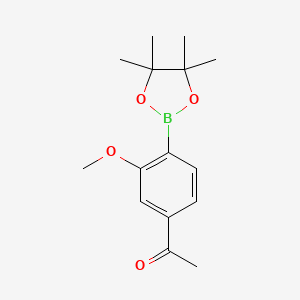



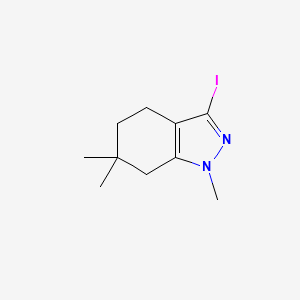



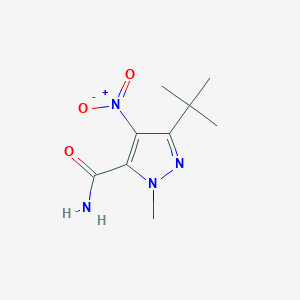
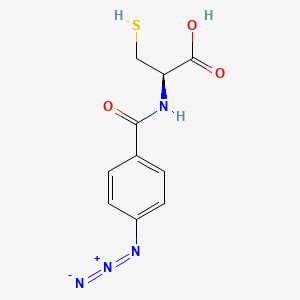
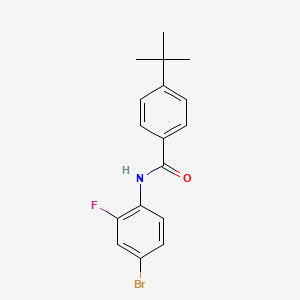
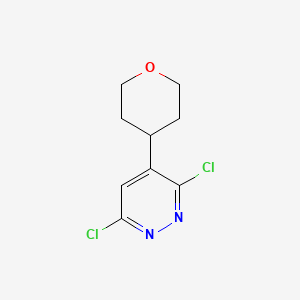
![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
